Eperisone hydrochloride
Overview
Description
Eperisone hydrochloride is an antispasmodic drug that relaxes both skeletal muscles and vascular smooth muscles. It is commonly used to treat conditions such as myotonia, muscle stiffness, and spasticity. The compound is known for its ability to improve circulation and suppress pain reflexes without causing significant sedation .
Mechanism of Action
Target of Action
Eperisone hydrochloride is a centrally acting skeletal muscle relaxant . It primarily targets voltage-dependent calcium channels (VDCCs) and P2X7 receptors . These targets play a crucial role in muscle contraction and pain signaling, respectively .
Mode of Action
This compound functions through voltage-gated channel blockade . It decreases muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons . It also exhibits vasodilatory action through antagonism of calcium influx . This interaction with its targets leads to the relaxation of both skeletal muscles and vascular smooth muscles .
Biochemical Pathways
Its ability to relax skeletal muscles and vascular smooth muscles suggests that it may influence calcium signaling pathways that regulate muscle contraction
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a peak plasma concentration reached approximately 1.6 hours post-dose . It undergoes a rapid elimination from the body, with a biological half-life of 1.87 hours .
Result of Action
The action of this compound results in a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It inhibits the vicious circle of myotonia by decreasing pain, ischemia, and hypertonia in skeletal muscles, thus alleviating stiffness and spasticity, and facilitating muscle movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the dosage and administration of this compound can be adjusted by the prescribing clinician depending on factors such as severity of symptoms, patient age, and response .
Biochemical Analysis
Biochemical Properties
Eperisone hydrochloride acts by relaxing both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex
Cellular Effects
This compound has a variety of effects on cells. It reduces myotonia, which is a state of hyperexcitability in muscle fibers causing them to contract for longer than normal . This leads to an improvement in circulation and a suppression of the pain reflex
Molecular Mechanism
It is known to function through voltage-gated channel blockade , which is effective in relaxing skeletal muscles and vascular smooth muscles
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed after oral administration, as expected by its fast-onset relaxant activity . It also undergoes rapid elimination from the body, with a biological half-life of 1.87 hours . This rapid elimination suggests that there is no potential risk for drug accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eperisone hydrochloride involves several key steps:
Grignard Reaction: 2-bromoethylbenzene is used as a starting material to obtain 1-(2-ethylphenyl)propanol through a Grignard reaction.
Oxidation Reaction: The 1-(2-ethylphenyl)propanol is then oxidized to form 2-ethylpropiophenone.
Mannich Reaction: Finally, 2-ethylpropiophenone undergoes a Mannich reaction with paraformaldehyde and piperidine hydrochloride to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
- Mixing isopropanol, 2-ethylpropiophenone, piperidine hydrochloride, and polyformaldehyde.
- Refluxing the mixture at 95-100°C for 5 hours.
- Distilling out isopropanol and adding isopropyl ether to crystallize the product.
- Cooling the mixture to 8-10°C and centrifuging to obtain the crude product, which is then refined to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Eperisone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of 1-(2-ethylphenyl)propanol to 2-ethylpropiophenone.
Substitution: Mannich reaction involving 2-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride.
Common Reagents and Conditions:
Grignard Reagent: Used in the initial step to form 1-(2-ethylphenyl)propanol.
Oxidizing Agents: Employed to convert 1-(2-ethylphenyl)propanol to 2-ethylpropiophenone.
Mannich Reagents: Paraformaldehyde and piperidine hydrochloride are used in the final step.
Major Products:
2-Ethylpropiophenone: An intermediate product formed during the synthesis.
This compound: The final product obtained through the Mannich reaction.
Scientific Research Applications
Eperisone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antispasmodic drugs and their synthesis.
Biology: Investigated for its effects on muscle relaxation and vascular smooth muscle function.
Medicine: Widely used in clinical settings to treat muscle stiffness, spasticity, and myotonia. .
Industry: Utilized in the development of pharmaceutical formulations and transdermal patch systems.
Comparison with Similar Compounds
Eperisone hydrochloride is often compared with other muscle relaxants and antispasmodic drugs:
Thiocolchicoside: Both drugs are used to treat muscle stiffness and spasticity, but this compound has a lower incidence of sedation.
Baclofen: Another muscle relaxant, but this compound is preferred
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXGNCCEYZRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047844 | |
Record name | Eperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-43-1 | |
Record name | Eperisone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eperisone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPERISONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eperisone Hydrochloride?
A1: this compound is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it acts primarily as a potent antagonist of the P2X7 receptor. [] This receptor is involved in pain signaling, and its inhibition likely contributes to the analgesic effects of this compound.
Q2: What are the downstream effects of P2X7 receptor antagonism by this compound?
A2: Blocking the P2X7 receptor can lead to a decrease in the release of pro-inflammatory cytokines and neurotransmitters involved in pain perception. This may contribute to the drug's muscle relaxant and pain-relieving effects. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H29NO•HCl, and its molecular weight is 327.9 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, research articles mention the use of UV spectrophotometry for this compound analysis. [, , , ] The maximum absorbance (λmax) for UV detection is reported around 260 nm. []
Q5: What are some challenges associated with the formulation of this compound?
A5: this compound exhibits a short biological half-life due to first-pass metabolism, leading to low bioavailability and short duration of action. []
Q6: What formulation strategies have been investigated to improve the bioavailability of this compound?
A6: Researchers have explored various approaches to overcome the limitations of oral this compound, including:
- Sustained-release matrix tablets: Using polymers like HPMC K4M and EC to control drug release. []
- Microencapsulation: Encapsulating the drug within Eudragit® RS100 to achieve controlled release profiles. []
- Transdermal patches: Delivering this compound through the skin for enhanced absorption and prolonged duration of action. []
- Water-in-oil microemulsions: Formulating microemulsions for transdermal delivery, demonstrating improved permeation and drug release compared to conventional creams. []
Q7: What is the typical half-life (T1/2) of this compound?
A7: The half-life of this compound has been reported to be approximately 2.7-2.8 hours. []
Q8: What analytical techniques are commonly employed for the analysis of this compound?
A8: Various methods have been developed and validated for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): Frequently used with UV detection, this method offers sensitivity and selectivity for analyzing this compound in various matrices. [, , , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): A cost-effective and efficient technique for simultaneous estimation of this compound in combination with other drugs. [, , , ]
- UV Spectrophotometry: A simple and rapid method for quantifying this compound in bulk and dosage forms, often based on its absorbance at specific wavelengths. [, , , , ]
- Linear Scanning Polarography: A sensitive method capable of detecting this compound at low concentrations. []
Q9: What are the essential parameters considered during the validation of analytical methods for this compound?
A9: Analytical method validation is crucial for ensuring reliable and accurate results. Key parameters assessed during validation include:
- Linearity: Demonstrating a proportional relationship between the drug concentration and the analytical response. [, , , , , , , , , , , , , , , ]
- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , , , , , , , , , ]
- Precision: Evaluating the degree of agreement among individual test results under specified conditions, typically assessed as repeatability, intermediate precision, and reproducibility. [, , , , , , , , , , , , , , , ]
- Specificity: Assessing the method's ability to discriminate between the analyte (this compound) and other components in the sample. [, , , , ]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentrations of this compound that can be reliably detected and quantified. [, , , , , , , ]
- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, ]
Q10: What preclinical models are used to study the muscle relaxant activity of this compound?
A10: Researchers have used various animal models, particularly rat models, to evaluate the muscle relaxant effects of this compound. Common assessments include:
- Forelimb grip strength test: Measuring the force exerted by the rat's forelimbs to grasp a specialized apparatus. []
- Hanging test: Assessing the ability of rats to hang from a horizontal wire, which reflects muscle strength and coordination. []
Q11: What clinical studies have been conducted to assess the efficacy of this compound?
A11: this compound has been clinically investigated for its efficacy in various musculoskeletal conditions, including:
- Acute musculoskeletal spasm associated with low back pain: Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in pain and functional outcomes compared to placebo. []
- Lumbar disc herniation: Studies suggest that this compound, in combination with other therapies, may provide benefits in pain relief and functional improvement. [, ]
- Tension-type headache: Clinical observations indicate potential benefits of this compound, particularly in patients with co-existing depression and/or anxiety. [, ]
- Degenerative scoliosis: A study comparing chiropractic manipulation to this compound therapy found both to be effective in relieving pain and improving lumbar function. []
Q12: What are the known side effects associated with this compound?
A12: While generally well-tolerated, this compound can cause side effects, including nausea, abdominal pain, headache, and dizziness. [, ] These side effects are usually mild and transient.
Q13: Are there any reports of severe adverse reactions to this compound?
A13: Although rare, there have been reports of serious adverse reactions, including anaphylaxis, acute generalized exanthematous pustulosis (AGEP), and seizures, associated with this compound use. [, ]
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